molecular formula C12H20N8O B5761734 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one

Cat. No.: B5761734
M. Wt: 292.34 g/mol
InChI Key: TVSVNGXLTHRQML-UHFFFAOYSA-N
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Description

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one is a complex organic compound that features a triazine ring substituted with propan-2-ylamino groups and an iminoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with propan-2-ylamine under controlled conditions.

    Substitution Reactions:

    Formation of the Iminoimidazolidinone Moiety: The final step involves the reaction of the substituted triazine with an appropriate iminoimidazolidinone precursor under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.

    Iminoimidazolidinone Derivatives: Compounds with similar iminoimidazolidinone moieties but different triazine substitutions.

Uniqueness

1-[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one is unique due to its specific combination of triazine and iminoimidazolidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N8O/c1-6(2)14-10-17-11(15-7(3)4)19-12(18-10)20-5-8(21)16-9(20)13/h6-7H,5H2,1-4H3,(H2,13,16,21)(H2,14,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSVNGXLTHRQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N2CC(=O)N=C2N)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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